REACTION_SMILES
|
[CH3:25][CH:26]([OH:27])[CH3:28].[ClH:24].[O:1]1[CH2:2][CH2:3][N:4]([C:7]([CH2:8][O:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2)=[O:23])[CH2:5][CH2:6]1>>[O:1]1[CH2:2][CH2:3][N:4]([C:7]([CH2:8][O:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[O:23])[CH2:5][CH2:6]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(COC1CCNCC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |